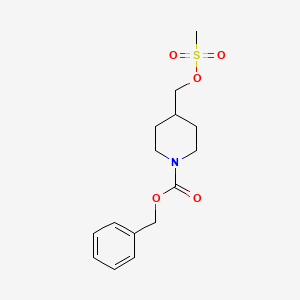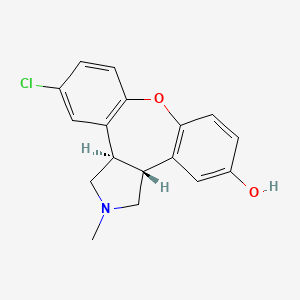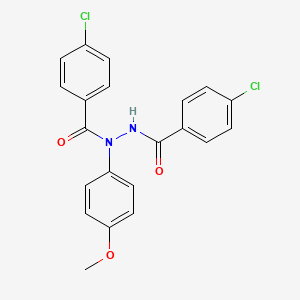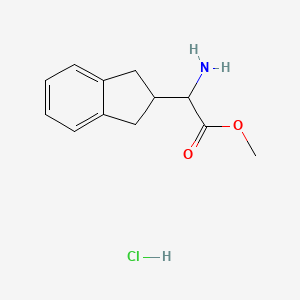
2-(Piperidinylmethyl) Hydroxy Donepezil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidinylmethyl) Hydroxy Donepezil is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. This compound is characterized by its molecular formula C30H40N2O4 and a molecular weight of 492.65 . It is one of the impurities found in Donepezil and is used extensively in research for its biochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidinylmethyl) Hydroxy Donepezil involves multiple steps, including the formation of the piperidine ring and subsequent functionalizationCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent reaction conditions ensures the consistent production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidinylmethyl) Hydroxy Donepezil undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The piperidinylmethyl group can be substituted with other functional groups to explore different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
2-(Piperidinylmethyl) Hydroxy Donepezil is widely used in scientific research due to its biochemical properties. Its applications include:
Chemistry: Used as a reference compound in the study of acetylcholinesterase inhibitors and their derivatives.
Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mécanisme D'action
The mechanism of action of 2-(Piperidinylmethyl) Hydroxy Donepezil involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the central nervous system. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is similar to that of Donepezil, making it a valuable compound for studying the effects of acetylcholinesterase inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase
Uniqueness
2-(Piperidinylmethyl) Hydroxy Donepezil is unique due to its specific structural modifications, which provide distinct biochemical properties compared to other acetylcholinesterase inhibitors. These modifications allow for the exploration of different pharmacological effects and potential therapeutic applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-(Piperidinylmethyl) Hydroxy Donepezil involves the conversion of Donepezil to the target compound by introducing a piperidine moiety and a hydroxy group.", "Starting Materials": [ "Donepezil", "Piperidine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Donepezil is reacted with piperidine in methanol to form 2-(Piperidinylmethyl) Donepezil.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the iminium ion to the corresponding amine.", "Step 3: The reaction mixture is then treated with hydrochloric acid to protonate the amine and form the hydrochloride salt of 2-(Piperidinylmethyl) Donepezil.", "Step 4: Sodium hydroxide is added to the hydrochloride salt to liberate the free base.", "Step 5: The free base is extracted using ethyl acetate and the organic layer is washed with water.", "Step 6: The organic layer is then dried and concentrated to obtain the target compound, 2-(Piperidinylmethyl) Hydroxy Donepezil." ] } | |
Numéro CAS |
1391052-12-2 |
Formule moléculaire |
C30H40N2O4 |
Poids moléculaire |
492.66 |
Nom IUPAC |
2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2-(piperidin-4-ylmethyl)-3H-inden-1-one |
InChI |
InChI=1S/C30H40N2O4/c1-35-26-16-24-19-30(18-21-8-12-31-13-9-21,29(34)25(24)17-27(26)36-2)28(33)23-10-14-32(15-11-23)20-22-6-4-3-5-7-22/h3-7,16-17,21,23,28,31,33H,8-15,18-20H2,1-2H3 |
Clé InChI |
ZXDPWBKVSOSHTJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)(CC3CCNCC3)C(C4CCN(CC4)CC5=CC=CC=C5)O)OC |
Synonymes |
2,3-Dihydro-2-[hydroxyl-1-phenylmethyl)-4-piperidinyl]methyl]-5,6-dimethoxy-2-(piperidinylmethyl)-1H-inden-1-one; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Benzo[4,5]imidazo[1,2-d][1,3,4]thiadiazine](/img/structure/B583351.png)


![(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B583359.png)

![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)



